1-cyano-N,N-dipropylmethanethioamide

Description

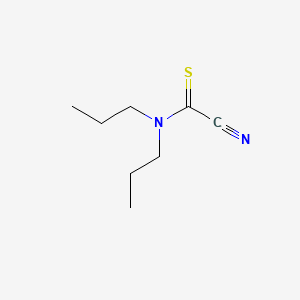

1-Cyano-N,N-dipropylmethanethioamide is a thiourea derivative characterized by a central thioamide (C=S) group, a cyano (-CN) substituent, and two N-bound propyl chains. The N,N-dipropyl substituents likely increase steric bulk and lipophilicity, influencing solubility, melting points, and reactivity compared to smaller alkyl or aryl derivatives.

Properties

CAS No. |

178811-53-5 |

|---|---|

Molecular Formula |

C8H14N2S |

Molecular Weight |

170.274 |

IUPAC Name |

1-cyano-N,N-dipropylmethanethioamide |

InChI |

InChI=1S/C8H14N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-6H2,1-2H3 |

InChI Key |

PFTVFHFJGRPVND-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=S)C#N |

Synonyms |

Carbonocyanidothioic amide, dipropyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

1-Cyano-N'-(2-(2,4-Dichlorophenoxy)acetyl)cyclopropanecarbohydrazide (4o)

- Structure: Contains a cyano group, cyclopropane ring, and carbohydrazide (C=O-NH-NH-) core with a 2,4-dichlorophenoxyacetyl substituent.

- Key Differences: Functional Group: The carbohydrazide (C=O) in 4o contrasts with the thioamide (C=S) in the target compound. This substitution reduces polarity and hydrogen-bonding capacity. Physicochemical Data:

3-Buten-1-aminium, 1-Cyano-N,N,3-Trimethyl-N-2-Propenyl-, Bromide

- Structure: A quaternary ammonium salt with a cyano group and allyl/propenyl substituents.

- Key Differences :

- Ionic Nature : The charged ammonium center increases water solubility, contrasting with the neutral thioamide.

- Reactivity : The allyl groups enable polymerization or electrophilic additions, whereas the thioamide’s C=S group may participate in metal coordination or nucleophilic substitutions.

Substituent Effects

- N-Alkyl vs. N-Aryl Groups: The dipropyl groups in the target compound likely lower melting points compared to aromatic N-substituents (e.g., dichlorophenoxy in 4o). Propyl chains enhance lipophilicity (logP ~2.5–3.5) relative to cyclopropane or aryl groups, impacting membrane permeability in biological systems.

- In contrast, cyano groups in ammonium salts (e.g., compound) may act as electron-withdrawing groups, altering reactivity.

Spectral and Analytical Data

- 1H-NMR :

- ESI-MS :

- The molecular ion [M−H]− for 4o is observed at 327.66, while the target compound’s lower molecular weight (~215 g/mol) would yield a smaller m/z value.

Research Implications

- Biological Activity: Thioamides are known for antimicrobial and enzyme-inhibitory properties. The target compound’s lipophilicity may enhance cell penetration compared to polar analogs like 4o.

- Material Science : Quaternary ammonium salts (e.g., compound) are used in surfactants, whereas thioamides may serve as ligands in catalysis or precursors for heterocycle synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.